

# Physicochemical Characterization of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Carbamoylphenyl)propanoic acid

Cat. No.: B3012347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-(4-Carbamoylphenyl)propanoic acid**. The document outlines key identifiers, predicted and available physical and chemical data, and detailed experimental protocols for the determination of its fundamental characteristics. This information is critical for researchers and professionals involved in drug discovery, development, and formulation, enabling a thorough understanding of the compound's behavior.

## Introduction

**2-(4-Carbamoylphenyl)propanoic acid** is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of formulation and delivery systems. This guide summarizes the known data for this compound and provides standardized methodologies for its experimental characterization.

## Compound Identification

A clear identification of **2-(4-Carbamoylphenyl)propanoic acid** is fundamental for accurate data retrieval and scientific communication.

Identifier	Value
IUPAC Name	2-(4-carbamoylphenyl)propanoic acid
CAS Number	1624261-50-2[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub> [1]
Molecular Weight	193.2 g/mol [1]
Canonical SMILES	CC(C1=CC=C(C=C1)C(=O)N)C(=O)O

## Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for **2-(4-Carbamoylphenyl)propanoic acid**. It is important to note that some of these values are computational predictions and should be confirmed through experimental validation.

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	398.7 ± 25.0 °C (Predicted)	ChemicalBook
Solubility	Data not available	-
pKa	4.14 ± 0.10 (Predicted)	ChemicalBook
logP	Data not available	-

## Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of **2-(4-Carbamoylphenyl)propanoic acid**.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

- Method: Capillary Melting Point Method.
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
  - A small, dry sample of **2-(4-Carbamoylphenyl)propanoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a steady rate of 1-2 °C per minute.
  - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.
  - For a pure compound, the melting range is typically narrow (within 1-2 °C).

## Solubility Determination

Understanding the solubility in various solvents is critical for formulation development.

- Method: Shake-Flask Method.
- Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
  - An excess amount of **2-(4-Carbamoylphenyl)propanoic acid** is added to a known volume of the desired solvent (e.g., water, ethanol, buffer at various pH values) in a scintillation vial.
  - The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After shaking, the samples are allowed to stand to allow undissolved solid to settle.
- An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
- The solubility is expressed in units such as mg/mL or mol/L.

## pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different pH values.

- Method: Potentiometric Titration.
- Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.
- Procedure:
  - A known amount of **2-(4-Carbamoylphenyl)propanoic acid** is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.
  - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
  - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using the titrator or burette.
  - The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
  - The titration is continued past the equivalence point.
  - A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa is determined from the pH at the half-equivalence point of the titration curve.

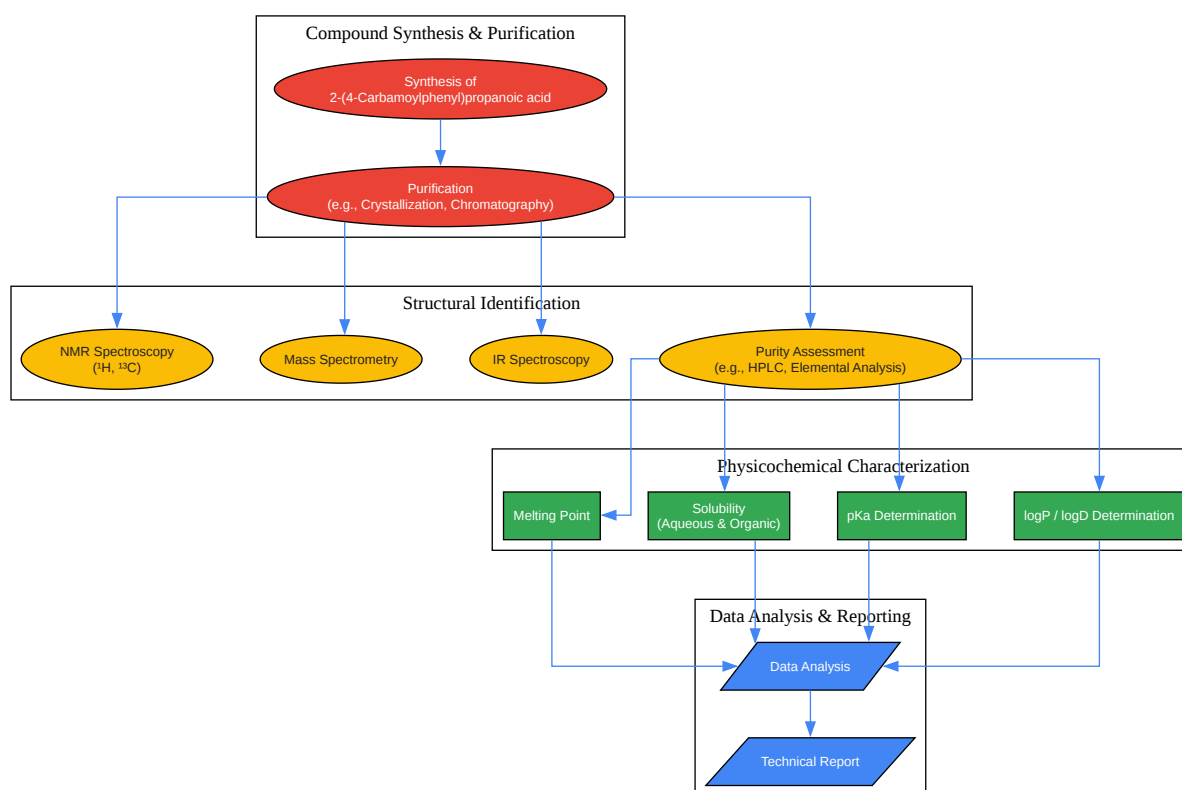
## logP Determination

The partition coefficient (logP) is a measure of the compound's lipophilicity.

- Method: Shake-Flask Method.
- Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
  - A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared by shaking the two solvents together and allowing them to separate.
  - A known amount of **2-(4-Carbamoylphenyl)propanoic acid** is dissolved in one of the phases (usually the one in which it is more soluble).
  - A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
  - The mixture is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.
  - The two phases are then allowed to separate completely.
  - The concentration of the compound in each phase is determined using a suitable analytical method.
  - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
  - logP is the base-10 logarithm of the partition coefficient.

## Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like **2-(4-Carbamoylphenyl)propanoic acid**.



[Click to download full resolution via product page](#)

**Figure 1.** General workflow for the synthesis and physicochemical characterization of a novel chemical entity.

## Conclusion

This technical guide has consolidated the available information on the physicochemical properties of **2-(4-Carbamoylphenyl)propanoic acid** and provided standardized experimental protocols for their determination. While some key experimental data are currently unavailable, the methodologies outlined herein provide a clear path for researchers to fully characterize this compound. A comprehensive understanding of these properties is a critical step in the evaluation of its potential for further development in various scientific and industrial applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1624261-50-2|2-(4-Carbamoylphenyl)propanoic acid| Ambeed [ambeed.com]
- To cite this document: BenchChem. [Physicochemical Characterization of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3012347#physicochemical-characterization-of-2-4-carbamoylphenyl-propanoic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)